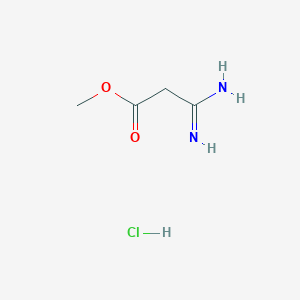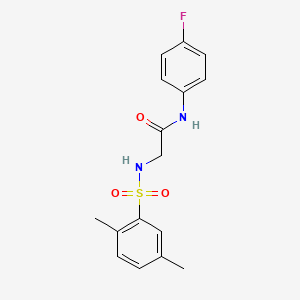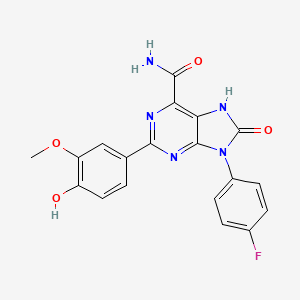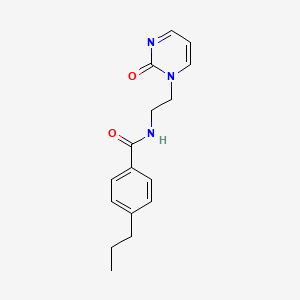
2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one is a chemical compound that belongs to the class of indazole derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound exhibits promising pharmacological properties, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition leads to the modulation of various cellular processes, resulting in the desired pharmacological effects.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one exhibits several biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. It also exhibits potent analgesic effects, making it a potential candidate for the development of new pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one in lab experiments include its potent inhibitory activity against several enzymes, its relatively easy synthesis, and its potential applications in the development of new drugs. However, the compound also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several potential future directions for the research on 2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one. These include:
1. Further studies on the compound's pharmacological properties and its potential applications in the development of new drugs.
2. Investigation of the compound's toxicity and its potential side effects.
3. Development of new synthesis methods that can yield the compound in higher yields and with improved purity.
4. Exploration of the compound's potential applications in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
5. Investigation of the compound's mechanism of action and its interactions with specific enzymes and cellular processes.
Conclusion:
2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one is a promising chemical compound that exhibits potent pharmacological properties. Its potential applications in the field of medicinal chemistry make it an attractive candidate for the development of new drugs. Further research on the compound's properties and its potential applications is necessary to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one is a complex process that involves several steps. The most commonly used method for its synthesis is the reaction between 2-chloro-6-fluorobenzylamine and piperidin-1-ylsulfonyl isocyanate in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits potent inhibitory activity against several enzymes, including protein kinases, phosphodiesterases, and carbonic anhydrases. These enzymes play crucial roles in various biological processes, making them attractive targets for drug development.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-5-piperidin-1-ylsulfonyl-3aH-indazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O3S/c20-16-5-4-6-17(21)15(16)12-24-19(25)14-11-13(7-8-18(14)22-24)28(26,27)23-9-2-1-3-10-23/h4-8,11,14H,1-3,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBXFUWSPGSBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6-[(but-2-ynoylamino)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2973491.png)




![2-Chloro-N-[(3-fluorophenyl)-pyridin-2-ylmethyl]propanamide](/img/structure/B2973499.png)
![2-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2973500.png)

![N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2973502.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2973505.png)
![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2973506.png)